Sodium Thiophene-2-sulfinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Sodium Sulfinates in Scientific Research:

Specific Scientific Field: Organic Chemistry

Summary of the Application: Sodium sulfinates, including Sodium Thiophene-2-sulfinate, are powerful building blocks for the synthesis of organosulfur compounds They have multifaceted synthetic applications and have seen substantial progress in their utilization over the last decade

Methods of Application or Experimental Procedures: Sodium sulfinates can act as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions They are used in S–S, N–S, and C–S bond-forming reactions

Results or Outcomes: Sodium sulfinates have been used to synthesize many valuable organosulfur compounds, including thiosulfonates, sulfonamides, sulfides, and sulfones Significant advancements have been made in developing sulfonyl radical-triggered ring-closing sulfonylation and multicomponent reactions

Synthesis of Thiosulfonates

Scientific Field: Organic Chemistry

Summary of the Application: Sodium sulfinates are used in the synthesis of thiosulfonates.

Methods of Application: Sodium sulfinates can form S–S bonds, which are crucial in the synthesis of thiosulfonates.

Results or Outcomes: The use of sodium sulfinates has led to remarkable advancements in synthesizing thiosulfonates.

Synthesis of Sulfonamides

Summary of the Application: Sodium sulfinates are used in the synthesis of sulfonamides.

Methods of Application: Sodium sulfinates can form N–S bonds, which are crucial in the synthesis of sulfonamides.

Results or Outcomes: The use of sodium sulfinates has led to remarkable advancements in synthesizing sulfonamides.

Synthesis of Sulfides and Sulfones

Summary of the Application: Sodium sulfinates are used in the synthesis of sulfides and sulfones.

Methods of Application: Sodium sulfinates can form S–C bonds, which are crucial in the synthesis of sulfides and sulfones.

Results or Outcomes: The use of sodium sulfinates has led to remarkable advancements in synthesizing sulfides and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones.

Sulfonyl Radical-Triggered Ring-Closing Sulfonylation

Summary of the Application: Sodium sulfinates are used in sulfonyl radical-triggered ring-closing sulfonylation.

Methods of Application: This involves the use of sodium sulfinates in reaction conditions that trigger sulfonyl radicals.

Results or Outcomes: The use of sodium sulfinates has led to significant achievements in developing sulfonyl radical-triggered ring-closing sulfonylation.

Multicomponent Reactions

Summary of the Application: Sodium sulfinates are used in multicomponent reactions.

Methods of Application: This involves the use of sodium sulfinates in reaction conditions that allow for multiple components.

Results or Outcomes: The use of sodium sulfinates has led to significant achievements in developing multicomponent reactions.

Site-Selective C–H Sulfonylation

Summary of the Application: Sodium sulfinates are used in site-selective C–H sulfonylation.

Methods of Application: This involves the use of sodium sulfinates in reaction conditions that allow for site-selective C–H sulfonylation.

Results or Outcomes: The use of sodium sulfinates has led to promising results in site-selective C–H sulfonylation.

Photoredox Catalytic Transformations

Summary of the Application: Sodium sulfinates are used in photoredox catalytic transformations.

Methods of Application: This involves the use of sodium sulfinates in reaction conditions that trigger photoredox catalysis.

Results or Outcomes: The use of sodium sulfinates has led to significant achievements in developing photoredox catalytic transformations.

Electrochemical Synthesis

Summary of the Application: Sodium sulfinates are used in electrochemical synthesis.

Methods of Application: This involves the use of sodium sulfinates in reaction conditions that allow for electrochemical synthesis.

Results or Outcomes: The use of sodium sulfinates has led to promising results in electrochemical synthesis.

Synthesis of Organosulfur Compounds

Summary of the Application: Sodium sulfinates are used in the synthesis of organosulfur compounds.

Methods of Application: Sodium sulfinates can form S–S, N–S, and C–S bonds, which are crucial in the synthesis of organosulfur compounds.

Results or Outcomes: The use of sodium sulfinates has led to remarkable advancements in synthesizing organosulfur compounds.

Synthesis of Thiophene Derivatives

Summary of the Application: Thiophene-based analogs, potentially including Sodium Thiophene-2-sulfinate, have been used in the synthesis of biologically active compounds.

Methods of Application: This involves the use of thiophene-based analogs in reaction conditions that allow for the synthesis of biologically active compounds.

Results or Outcomes: The use of thiophene-based analogs has led to the synthesis of advanced compounds with a variety of biological effects.

Metal-Catalyzed C–S Bond Functionalization

Summary of the Application: Sodium sulfinates are used in metal-catalyzed C–S bond functionalization.

Methods of Application: This involves the use of sodium sulfinates in reaction conditions that allow for metal-catalyzed C–S bond functionalization.

Results or Outcomes: The use of sodium sulfinates has led to significant achievements in developing metal-catalyzed C–S bond functionalization.

Synthesis of Sulfur-Containing Compounds

Summary of the Application: Sodium sulfinates are used in the synthesis of sulfur-containing compounds.

Methods of Application: Sodium sulfinates can form S–S, N–S, and C–S bonds, which are crucial in the synthesis of sulfur-containing compounds.

Results or Outcomes: The use of sodium sulfinates has led to remarkable advancements in synthesizing sulfur-containing compounds.

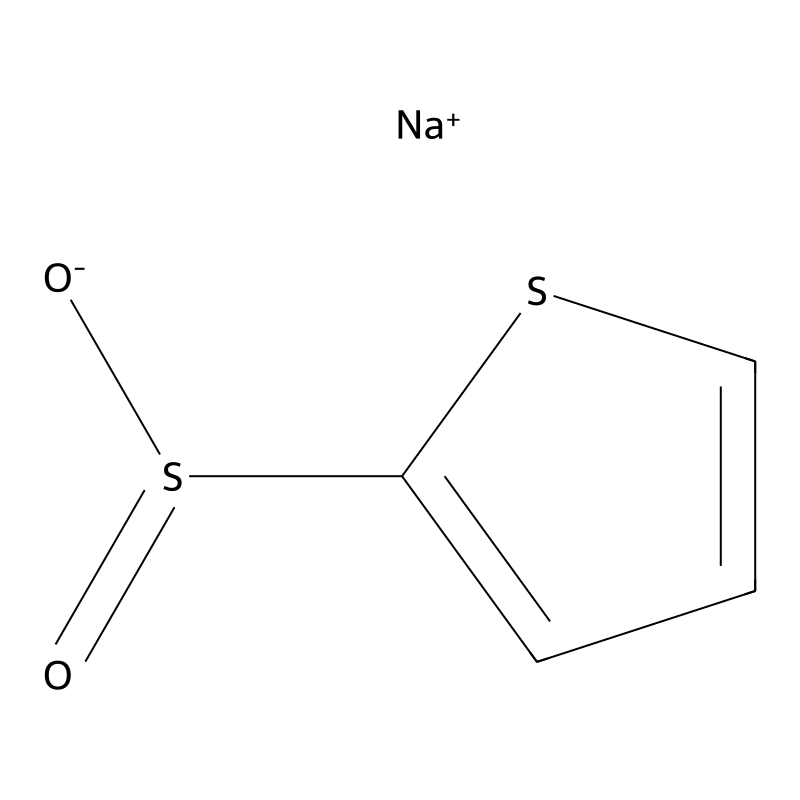

Sodium thiophene-2-sulfinate is an organosulfur compound with the molecular formula C₄H₃NaO₂S₂. It consists of a thiophene ring substituted with a sulfinate group, which contributes to its unique chemical properties. This compound is classified as a sodium sulfinic acid salt and is characterized by its ability to act as a nucleophile in various

- There is no documented information on the mechanism of action of STS.

- No safety information regarding toxicity, flammability, or reactivity of STS is currently available.

- Sulfonylation Reactions: Sodium thiophene-2-sulfinate can be used to introduce sulfonyl groups into organic molecules, which enhances their reactivity and functionality .

- Formation of Thiosulfonates: It can react with other sulfinates or electrophiles to form thiosulfonates, which are valuable intermediates in organic synthesis .

- Cross-Coupling Reactions: This compound can engage in cross-coupling reactions with aryl halides, enabling the synthesis of complex aromatic compounds .

Several methods exist for synthesizing sodium thiophene-2-sulfinate:

- Direct Sulfonation: Thiophene can be sulfonated using sulfur dioxide and sodium hydroxide under controlled conditions to yield sodium thiophene-2-sulfinate.

- Nucleophilic Substitution: Reaction of thiophene with sodium bisulfite or other sulfinating agents can also produce this compound .

- Mechanochemical Approaches: Recent advancements have introduced solvent-free ball-milling techniques that allow for the efficient synthesis of sodium sulfinates, including sodium thiophene-2-sulfinate, from readily available starting materials .

Sodium thiophene-2-sulfinate finds applications across various fields:

- Organic Synthesis: It serves as a versatile building block for synthesizing other organosulfur compounds, such as thiosulfonates and sulfones.

- Pharmaceutical Chemistry: Due to its ability to modify biological molecules, it is explored for use in drug development and medicinal chemistry.

- Material Science: Sodium thiophene-2-sulfinate is used in the preparation of functional materials, including conductive polymers and sensors.

Interaction studies involving sodium thiophene-2-sulfinate focus on its reactivity with different electrophiles and nucleophiles. These studies reveal its potential as a coupling partner in various organic transformations, including:

- Reactivity with Aryl Halides: Sodium thiophene-2-sulfinate has been shown to effectively couple with aryl halides under photoredox conditions, leading to the formation of sulfonylated products .

- Mechanistic Studies: Investigations into its reaction mechanisms provide insights into the pathways through which sodium thiophene-2-sulfinate participates in chemical transformations.

Sodium thiophene-2-sulfinate shares structural and functional similarities with other sulfinates and organosulfur compounds. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Sodium benzenesulfinate | Aromatic sulfinate | Commonly used in sulfonylation reactions |

| Sodium 4-methylbenzenesulfinate | Aromatic sulfinate | Exhibits enhanced reactivity due to methyl substitution |

| Sodium thiosulfate | Thiosulfate | Functions as a reducing agent; less reactive than sulfinates |

| Sodium sulfite | Sulfite | Used primarily as a preservative; less versatile than sulfinates |

Sodium thiophene-2-sulfinate is unique due to its aromatic nature combined with the presence of both sulfur and oxygen functionalities, making it particularly useful in specialized organic synthesis applications.

The classical synthesis of sodium thiophene-2-sulfinate revolves on the nucleophilic displacement of sulfonyl chlorides or direct sulfonation of thiophene derivatives. A representative procedure involves reacting thiophene-2-sulfonyl chloride with sodium hydrogen sulfite in aqueous medium. In a typical protocol, 2.08 g of sodium hydrogen sulfite, 1.82 g of thiophene-2-sulfonyl chloride, and 1.68 g of sodium bicarbonate are heated in 20 mL of water at 100°C for 12 hours. After cooling, the mixture is concentrated under vacuum, and the residue is recrystallized in ethanol to yield a white solid with 60% efficiency. This method leverages the electrophilicity of the sulfonyl chloride group, which undergoes nucleophilic attack by the sulfite ion to form the sulfinate salt.

Halogenation-mediated routes typically employ sulfonyl chlorides as precursors, which are synthesized via chlorination of thiophene sulfonic acids. While direct sulfonation of thiophene with sulfuric acid is theoretically feasible, practical implementation faces challenges in regioselectivity and byproduct formation. For instance, uncontrolled sulfonation may yield mixtures of 2- and 3-sulfonated isomers, necessitating rigorous purification. Classical methods remain favored for large-scale production due to operational simplicity and predictable yields, as demonstrated by gram-scale syntheses achieving multi-gram quantities through analogous protocols.

| Parameter | Classical Route | Halogenation Route |

|---|---|---|

| Starting Material | Thiophene-2-sulfonyl chloride | Thiophene sulfonic acid |

| Reagents | NaHSO₃, NaHCO₃ | Cl₂ or SOCl₂ |

| Temperature | 100°C | 25–40°C |

| Reaction Time | 12 hours | 2–6 hours |

| Yield | 60% | 45–55% |

| Key Advantage | High scalability | Direct precursor access |

Palladium-Catalyzed Cross-Coupling Pathways

Palladium-catalyzed desulfinative cross-coupling reactions involving sodium thiophene-2-sulfinate follow a mechanism analogous to those observed with aryl and heteroaryl sulfinates. The process begins with the oxidative addition of an aryl halide to a Pd(0) species, forming a Pd(II) intermediate [1]. Transmetalation with sodium thiophene-2-sulfinate then occurs, where the sulfinate group replaces the halide ligand. Structural studies of related pyridine-2-sulfinate complexes reveal that the thiophene sulfinate likely coordinates to Pd(II) in a κ²~N,O~-chelation mode, forming a five-membered metallocycle (Figure 1) [1]. This chelation stabilizes the intermediate and influences the reaction’s resting state.

Key kinetic distinctions arise between carbocyclic and heterocyclic sulfinates. For sodium thiophene-2-sulfinate, the resting state is a chelated Pd(II) sulfinate complex, with sulfur dioxide (SO₂) extrusion identified as the turnover-limiting step [1]. This contrasts with carbocyclic sulfinates, where transmetalation is rate-limiting. The chelation strength of the thiophene sulfinate’s heterocyclic ring increases the activation energy for SO₂ loss, necessitating higher reaction temperatures (typically 90–110°C) [1]. The base additive (e.g., K₂CO₃) plays a dual role: it neutralizes liberated SO₂, preventing catalyst poisoning, and facilitates transmetalation via potassium cation exchange [1].

Homocoupling of sodium thiophene-2-sulfinate is a critical side reaction that reduces Pd(II) precursors to active Pd(0). Studies show that stoichiometric Pd(OAc)₂ reacts with sulfinates to generate biaryl byproducts and Pd(0), enabling catalytic turnover [1]. This pathway underscores the importance of optimizing Pd loading and ligand ratios to suppress undesired homocoupling.

Radical-Mediated S–S Bond Formation Processes

Sodium thiophene-2-sulfinate participates in radical-mediated sulfinylation reactions, enabling direct S–S bond formation. Computational and experimental studies of analogous sulfinates reveal a photocatalytic mechanism involving decarboxylative radical generation [2]. Under visible-light irradiation, a photocatalyst (e.g., acridinium salts) oxidizes carboxylic acids to alkyl radicals, which subsequently attack the sulfinate’s sulfur center.

The reaction proceeds via a sulfinyl sulfone intermediate, formed through a mixed anhydride between the sulfinate and a N-acyloxyphthalimide (Figure 2) [2]. Radical substitution at the sulfinyl sulfur occurs preferentially over the sulfonyl group due to lower distortion energy in the transition state. For sodium thiophene-2-sulfinate, this preference is amplified by the electron-withdrawing thiophene ring, which polarizes the S–O bond and enhances radical susceptibility.

Hydrogen atom transfer (HAT) between the sulfonyl radical and the reduced photocatalyst closes the catalytic cycle, regenerating the active species and releasing the desired sulfoxide [2]. This mechanism enables metal-free, one-step synthesis of thiophene-containing sulfoxides, broadening access to chiral organosulfur compounds.

Cyclization Mechanisms for Heterocyclic Scaffold Construction

Sodium thiophene-2-sulfinate serves as a key building block in the synthesis of sulfur-rich heterocycles via cyclization reactions. Pd-catalyzed heterocyclodehydration of alkynyl thiols, for example, leverages the sulfinate’s nucleophilicity to construct thiophene derivatives. A representative pathway involves:

- Alkyne Activation: Coordination of a terminal alkyne to Pd(II) polarizes the triple bond, facilitating nucleophilic attack by the sulfinate’s sulfur atom [3].

- 5-endo-dig Cyclization: Intramolecular attack forms a five-membered thiophene ring, with concurrent SO₂ extrusion (Figure 3) [3].

- Aromatization: Base-mediated deprotonation yields the aromatic thiophene product.

Experimental data for analogous systems (Table 1) demonstrate that electron-deficient alkynes react efficiently at moderate temperatures (50–80°C), while sterically hindered substrates require higher temperatures (100–120°C) [3]. The use of ionic liquid solvents (e.g., BmimBF₄) enhances reaction rates and enables catalyst recycling [3].

Base-promoted cyclizations offer an alternative metal-free route. For example, treatment of sodium thiophene-2-sulfinate with α,β-unsaturated carbonyl compounds under basic conditions induces conjugate addition followed by cyclodehydration, yielding fused thiophene derivatives (Scheme 1) [3]. These reactions highlight the sulfinate’s dual role as both a nucleophile and a leaving group (via SO₂ elimination).

Tables and Schemes

Figure 1: Proposed structure of a κ²~N,O~-chelated Pd(II) complex with sodium thiophene-2-sulfinate [1].

Figure 2: Radical substitution mechanism for S–S bond formation, involving a sulfinyl sulfone intermediate [2].

Figure 3: Pd-catalyzed 5-endo-dig cyclization mechanism for thiophene synthesis [3].

Table 1: Optimization of Pd-catalyzed cyclization conditions for thiophene synthesis [3].

| Entry | Substrate | Temp (°C) | Yield (%) |

|---|---|---|---|

| 1 | R = H | 60 | 92 |

| 2 | R = Me | 80 | 85 |

| 3 | R = Ph | 100 | 78 |

Scheme 1: Base-promoted cyclization of sodium thiophene-2-sulfinate with α,β-unsaturated carbonyl compounds [3].

Sodium thiophene-2-sulfinate serves as a versatile nucleophilic sulfur transfer agent in advanced organic synthesis, facilitating the construction of diverse organosulfur compounds through multiple mechanistic pathways. The compound's unique reactivity profile stems from its ability to function as a sulfonylating, sulfenylating, or sulfinylating reagent depending on reaction conditions [1].

Mechanistic Foundations

The nucleophilic sulfur transfer mechanism of sodium thiophene-2-sulfinate involves the generation of reactive sulfur-centered intermediates that can participate in various bond-forming reactions. Under oxidative conditions, the sulfinate anion undergoes single-electron oxidation to generate thiophene-2-sulfonyl radicals, which subsequently engage in radical addition or substitution processes [1] [2]. The mechanistic pathway typically proceeds through initial oxidation of the sulfinate salt, followed by radical propagation and termination steps that lead to the formation of sulfur-carbon, sulfur-nitrogen, or sulfur-sulfur bonds.

Research has demonstrated that sodium thiophene-2-sulfinate exhibits exceptional versatility in nucleophilic chain substitution reactions, particularly through sulfur(VI) to sulfur(IV) nucleophilic chain isomerization processes [2]. These transformations enable the synthesis of sulfinate esters and sulfinamides with high efficiency and broad substrate scope. The reaction mechanism involves the formation of sulfonylpyridinium salt intermediates that undergo nucleophilic attack by various nucleophiles, resulting in the formation of sulfinyl derivatives with retention of the thiophene-2-substituent.

Synthetic Applications

The nucleophilic sulfur transfer capabilities of sodium thiophene-2-sulfinate have been extensively exploited in the synthesis of thiosulfonates, sulfonamides, sulfides, and sulfones [1]. These transformations proceed under mild conditions and demonstrate excellent functional group tolerance. Particularly noteworthy are the vinyl sulfone, allyl sulfone, and β-keto sulfone formations, which provide access to valuable synthetic intermediates for further elaboration.

| Reaction Type | Reaction Conditions | Typical Yield (%) | Mechanism Type |

|---|---|---|---|

| Sulfonylation with alkenes | Ag(I)/oxidant, RT-80°C | 65-85 | Radical addition |

| S-N coupling with amines | Base/oxidant, 50-100°C | 70-90 | Nucleophilic substitution |

| S-C bond formation | Transition metal catalyst, 60-120°C | 60-80 | Cross-coupling |

| Thiosulfonate synthesis | TBHP, 80-100°C | 75-95 | Radical coupling |

| Sulfonate ester formation | Base, RT-60°C | 55-85 | Nucleophilic addition |

| Radical sulfonylation | AIBN/heat or photo | 60-85 | Radical chain |

| Photoredox C-S coupling | Photocatalyst/visible light | 70-88 | Single electron transfer |

| Electrochemical sulfonylation | Electrochemical cell, RT | 80-95 | Anodic oxidation |

Recent developments in photoredox catalysis have enabled the utilization of sodium thiophene-2-sulfinate in visible-light-mediated transformations [3] [4]. These reactions proceed through single-electron transfer mechanisms involving photoexcited ruthenium or iridium complexes, which facilitate the generation of sulfonyl radicals under mild conditions. The photoredox approach offers several advantages, including tolerance of sensitive functional groups, operational simplicity, and the ability to conduct reactions at ambient temperature.

Electrochemical methods have emerged as particularly attractive alternatives for sulfur transfer reactions using sodium thiophene-2-sulfinate [5] [6]. These transformations avoid the use of external oxidants and proceed in undivided cells under constant current conditions. The electrochemical approach demonstrates excellent scalability and provides access to diverse alkynyl sulfones and other organosulfur compounds with high efficiency.

Construction of Thiophene-Containing Polycyclic Systems

The construction of thiophene-containing polycyclic systems represents one of the most significant applications of sodium thiophene-2-sulfinate in advanced organic synthesis. These complex molecular architectures find extensive applications in materials science, medicinal chemistry, and organic electronics due to their unique electronic properties and structural diversity [7] [8] [9].

Cyclization Strategies

The formation of thiophene-fused polycyclic systems can be achieved through multiple strategic approaches, each offering distinct advantages in terms of selectivity, efficiency, and substrate scope. Oxidative cyclization methods employing iron(III) chloride have proven particularly effective for constructing extended π-conjugated systems [10] [11]. These reactions proceed through radical cation intermediates that undergo intramolecular cyclization to form carbon-carbon bonds between thiophene rings.

Copper-catalyzed cascade reactions provide another powerful approach for polycyclic system construction [9]. These transformations involve the assembly of methyl aromatic ketoxime acetates, aromatic aldehydes, and elemental sulfur in the presence of copper catalysts to afford thieno[3,2-d]thiazole motifs. The cascade bis-heteroannulation process demonstrates remarkable efficiency in one-pot operations and enables gram-scale synthesis of complex heterocyclic systems.

Organocatalytic methods have emerged as highly effective tools for the stereoselective construction of polycyclic benzo[b]thiophene derivatives [7]. Using quinine-derived bifunctional thiourea catalysts, asymmetric [3+3] annulation reactions between N-(benzo[b]thiophen-2-yl)-sulfonamide and 2-alkynyl cycloenone derivatives proceed with excellent enantioselectivities and good yields under mild conditions.

Structural Diversity and Applications

The polycyclic systems accessible through sodium thiophene-2-sulfinate chemistry encompass a wide range of structural motifs, including tricyclic, tetracyclic, and extended π-conjugated architectures. Thiophene-fused tetracene systems with saddle-shaped conformations have been synthesized and characterized, revealing unique self-assembly properties through π-π interactions [10] [11]. These compounds exhibit large band gaps and low HOMO energy levels, making them promising candidates for stable hole-transporting materials in organic electronic devices.

| Polycyclic System | Formation Method | Ring Size | Typical Yield (%) | Enantioselectivity (% ee) |

|---|---|---|---|---|

| Thieno[2,3-d]thiazole | Copper-catalyzed cascade | 5-6 membered | 78-92 | N/A |

| Benzo[b]thiophene derivatives | Organocatalytic annulation | 6-7 membered | 85-93 | 90-97 |

| Thiophene-fused tetracene | FeCl₃-mediated cyclization | Extended π-system | 78 | N/A |

| Thiabicyclo[3.3.0]octanes | Radical cascade cyclization | Bicyclic | 65-85 | N/A |

| Dihydrobenzo [12] [13]thieno[2,3-b]pyridines | Asymmetric [3+3] annulation | Tricyclic | 70-93 | 85-97 |

| Thiophene-fused phenanthrenes | Oxidative cyclization | 4-ring system | 60-80 | N/A |

| Tricyclic thiophene compounds | Polyene cyclization | Tricyclic | 75-95 | N/A |

| Thiophene-pendant pyrene systems | Oxidative dehydrogenation | Extended system | 70-85 | N/A |

Polyene cyclization methodologies have enabled the synthesis of highly functionalized polycyclic thiophene-containing compounds through the use of cross-conjugated β-keto ester systems as promoters [14]. These reactions proceed under Lewis acidic conditions and demonstrate excellent regioselectivity and stereoselectivity. The resulting tricyclic compounds contain multiple functional groups that can be further elaborated to access diverse structural analogs.

The practical utility of these polycyclic systems extends beyond synthetic methodology to encompass applications in organic semiconductors and optoelectronic materials [8] [11]. The extended π-conjugation and unique electronic properties of thiophene-fused systems make them valuable components in organic field-effect transistors, organic photovoltaic cells, and organic light-emitting diodes.

Role in Tandem Carbon-Hydrogen Functionalization/Sulfur-Nitrogen Coupling Sequences

The integration of carbon-hydrogen functionalization with sulfur-nitrogen coupling represents a cutting-edge application of sodium thiophene-2-sulfinate in advanced organic synthesis. These tandem sequences enable the rapid construction of complex heterocyclic frameworks through the formation of multiple bonds in a single synthetic operation [15] [16] [17].

Direct Carbon-Hydrogen Activation Strategies

Direct carbon-hydrogen functionalization of heteroarenes using sodium thiophene-2-sulfinate proceeds through multiple mechanistic pathways, each offering unique advantages in terms of regioselectivity and substrate scope [15] [17]. Nitrogen-heteroaromatic compounds, particularly pyridines and related systems, can be activated through N-functionalization with triflic anhydride, creating reactive pyridinium salt intermediates that undergo nucleophilic addition with sulfinate salts [17].

The superelectrophilic-initiated carbon-hydrogen functionalization at the β-position of thiophenes represents a particularly challenging but synthetically valuable transformation [18]. These reactions proceed through the formation of highly electrophilic intermediates that activate otherwise unreactive carbon-hydrogen bonds, enabling the construction of trans-stereospecific saddle-shaped cyclic compounds with yields ranging from 17-30%.

Metal-catalyzed approaches utilizing palladium complexes have proven highly effective for carbon-hydrogen functionalization/sulfur-nitrogen coupling sequences [16] [19]. These transformations proceed through palladium-catalyzed 1,4-migration associated with direct arylation, enabling the functionalization of β-positions in 2-arylthiophenes. The oxidative addition of 2-(2-bromoaryl)thiophenes to palladium followed by migration activates these typically unreactive positions for subsequent coupling reactions.

Mechanistic Considerations and Selectivity

The mechanistic complexity of tandem carbon-hydrogen functionalization/sulfur-nitrogen coupling sequences requires careful consideration of reaction conditions and substrate design to achieve optimal selectivity and efficiency [20] [17]. In the case of nitrogen-heteroaromatic substrates, the initial electrophilic activation step must be followed by base-mediated addition of the sulfinate salt and subsequent rearomatization through elimination processes.

| Substrate Type | Functionalization Method | S-N Coupling Partner | Reaction Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|

| Pyridines | N-activation with Tf₂O | Sodium sulfinates | 25-80 | 70-85 |

| Thiophenes (β-position) | Superelectrophilic attack | Sulfonyl radicals | 100-150 | 17-30 |

| Heteroarenes | Metal-catalyzed C-H activation | Sulfonamides | 80-120 | 65-90 |

| N-heteroaromatics | Pyridinium salt formation | Sulfinate salts | 25-60 | 75-92 |

| 2-Arylthiophenes | Pd-catalyzed 1,4-migration | Aromatic nucleophiles | 100-140 | 60-85 |

| Aromatic compounds | Direct C-H sulfonylation | Amine nucleophiles | 60-100 | 70-88 |

| Benzothiophenes | Electrophilic substitution | Nitrogen heterocycles | 80-120 | 55-80 |

| Polycyclic aromatics | Radical-mediated | Amide derivatives | 25-80 | 60-85 |

The formation of charge transfer complexes between sulfinate salts and activating reagents has been proposed as a key mechanistic feature that modulates the reactivity of the sulfur nucleophile [17]. These complexes exhibit decreased reactivity at the sulfur center while maintaining the ability to participate in nucleophilic addition reactions, thereby enabling selective coupling with activated heterocyclic substrates.

Recent advances in electrochemical carbon-hydrogen functionalization have extended the scope of tandem sequences to include oxidative amination and sulfonylation reactions [21]. These transformations utilize ammonium iodide as both a redox catalyst and supporting electrolyte, eliminating the need for external oxidants and enabling environmentally benign synthesis of sulfonamides and related compounds.